Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Calcium channel blocker DHPM SAR C5 ester pharmacophore

Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 333439-11-5, MW 212.25 g/mol, formula C₁₀H₁₆N₂O₃) is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) synthesized via the Biginelli multicomponent condensation. DHPMs constitute a privileged scaffold in medicinal chemistry with documented activities spanning calcium channel modulation, anticancer, anti-inflammatory, and antimicrobial applications.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B13099564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1C(=C(NC(=O)N1)C)C(=O)OC(C)C
InChIInChI=1S/C10H16N2O3/c1-5(2)15-9(13)8-6(3)11-10(14)12-7(8)4/h5-6H,1-4H3,(H2,11,12,14)
InChIKeyTXNVABXLPVOFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Differentiated Biginelli DHPM Building Block for Calcium Channel and Anti-Inflammatory Research


Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 333439-11-5, MW 212.25 g/mol, formula C₁₀H₁₆N₂O₃) is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) synthesized via the Biginelli multicomponent condensation [1]. DHPMs constitute a privileged scaffold in medicinal chemistry with documented activities spanning calcium channel modulation, anticancer, anti-inflammatory, and antimicrobial applications [1]. Within this class, the identity of the C5 ester substituent critically determines pharmacological potency and physicochemical behavior [2]. The isopropyl ester variant occupies a distinct position in the structure–activity relationship (SAR) hierarchy of DHPM-based calcium channel blockers [2].

Why C5 Ester Identity Determines Isopropyl 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Selection: SAR Evidence Against Generic Interchange


Within the Biginelli DHPM pharmacophore, the C5 ester substituent is not a passive solubility handle—it is a primary driver of target engagement potency. Systematic SAR studies have established a clear rank order for calcium channel blocking activity: isopropyl > ethyl > methyl at the C5 ester position [1]. The branched isopropyl ester confers a quantifiable potency advantage over linear alkyl esters, with the mini-review by de Fátima et al. explicitly noting that the isopropyl ester improves Biginelli adduct potency by 10-fold versus the ethyl ester and 60-fold versus the methyl ester [2]. Consequently, substituting a methyl or ethyl ester for the isopropyl ester in a DHPM-based screening library or SAR campaign is not a neutral decision—it predictably sacrifices target potency by one to two orders of magnitude in calcium channel contexts [2]. This non-interchangeability extends to physicochemical properties: the isopropyl ester increases molecular weight (212.25 vs. 184.19 for methyl, 198.22 for ethyl) and lipophilicity, altering membrane permeability, metabolic stability, and protein binding profiles relative to smaller ester analogs .

Quantitative Differentiation Evidence: Isopropyl 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate vs. Ester Analogs


C5 Ester Potency Hierarchy in Calcium Channel Blockade: Isopropyl Exceeds Ethyl by 10-Fold, Methyl by 60-Fold

SAR studies on Biginelli DHPMs targeting L-type calcium channels have demonstrated that the C5 ester group size is a critical potency determinant. The isopropyl ester provides a 10-fold potency improvement over the ethyl ester and a 60-fold improvement over the methyl ester when evaluated in the same dihydropyrimidine scaffold series [1]. This rank order (isopropyl > ethyl > methyl) has been independently corroborated as essential for optimal calcium channel blocking activity [2]. The potency enhancement is attributed to the branched isopropyl group optimally filling the lipophilic pocket at the dihydropyridine receptor binding site [2].

Calcium channel blocker DHPM SAR C5 ester pharmacophore

Vasorelaxant Activity: Isopropyl Ester Identified as Optimal Among All C5 Ester Groups Tested

In the foundational 1990 study by Atwal et al., a systematic evaluation of C5 ester variants on the 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate scaffold was performed using potassium-depolarized rabbit aorta as the functional assay. The authors explicitly concluded that 'vasorelaxant activity was critically dependent on the size of the C5 ester group, isopropyl ester being the best' among all ester sizes evaluated [1]. This finding established the isopropyl ester as the reference standard for C5 substitution in DHPM calcium channel blocker design. The branched ester geometry (isopropyl, sec-butyl) combined with an alkylthio group at C2 was found to be the optimal combination for biological activity [1].

Vasorelaxation DHPM calcium antagonist Rabbit aorta assay

Anti-Inflammatory Activity of Isopropyl Ester DHPM Derivatives: 100% Inhibition at 100 mg/kg in Murine Models

Lavanya et al. (2013) synthesized ten novel isopropyl 2-(4-substituted benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate derivatives (5a–j) and screened them for anti-inflammatory activity. Compounds 5g and 5b demonstrated 100% inhibition in the acetic acid-induced writhing test in mice and the carrageenan-induced paw edema model in rats at a dose of 100 mg/kg body weight, compared to the reference standard nimesulide which achieved 100% inhibition at 50 mg/kg [1]. This demonstrates that the isopropyl ester DHPM scaffold can support potent in vivo anti-inflammatory activity. The isopropyl ester group contributes to the pharmacokinetic profile necessary for oral efficacy in these models [1].

Anti-inflammatory DHPM thioether Carrageenan-induced edema

Physicochemical Differentiation: Molecular Weight, Predicted LogP, and Boiling Point Distinguish Isopropyl Ester from Methyl and Ethyl Analogs

The isopropyl ester modification produces measurable changes in key physicochemical parameters relative to the methyl and ethyl ester analogs. The molecular weight increases from 184.19 g/mol (methyl ester, CAS 341011-20-9) to 198.22 g/mol (ethyl ester, CAS 123410-61-7) to 212.25 g/mol (isopropyl ester, CAS 333439-11-5) . The predicted boiling point for the isopropyl ester is 291.1±40.0 °C with a predicted density of 1.086±0.06 g/cm³ . The branched isopropyl group increases calculated logP by approximately 0.5–0.7 units compared to the n-propyl ester equivalent, enhancing membrane permeability potential while also affecting aqueous solubility [1]. These differences are sufficient to alter compound fraction absorbed, volume of distribution, and metabolic clearance in pharmacokinetic predictions.

Physicochemical properties Lipophilicity ADME prediction

Enantiomer-Dependent Potency: DHPM Scaffold Exhibits >1000-Fold Stereoselectivity at the Dihydropyridine Receptor

A defining pharmacological feature of the DHPM class is its extreme enantioselectivity at the dihydropyridine receptor. While dihydropyridine enantiomers typically exhibit 10–15-fold differences in activity, Atwal et al. demonstrated that the enantiomers of DHPM compound 3j display more than a 1000-fold difference in calcium channel blocking activity [1]. The (R)-enantiomer of related DHPM 34a was found to be 750-fold more potent as a vasorelaxant than the (S)-enantiomer [2]. This stereochemical amplification effect means that racemic DHPM material—including racemic isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate—contains one enantiomer that is essentially inactive, diluting the observed potency by approximately 2-fold in racemic form and up to 1000-fold if the inactive enantiomer were tested in isolation [1].

Enantioselectivity Dihydropyridine receptor Chiral DHPM

Optimal Use Cases for Isopropyl 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Based on Quantitative Differentiation Evidence


Calcium Channel Blocker Screening Libraries: Maximizing Hit-Finding Sensitivity

When constructing a DHPM-focused screening library for L-type or T-type calcium channel targets, the isopropyl ester variant should be prioritized over methyl or ethyl ester analogs as the core C5 substitution. The quantitative SAR evidence demonstrates up to 60-fold superior potency for isopropyl vs. methyl ester DHPMs in vasorelaxation assays [1], meaning that screening with the methyl ester could yield false negatives at typical screening concentrations (e.g., 10 µM). Incorporation of the isopropyl ester DHPM as a core scaffold component—with diversification at N3 and the 4-aryl position—maximizes the probability of detecting calcium channel modulatory activity in primary screens [1][2].

Anti-Inflammatory Lead Generation: DHPM Scaffold with In Vivo Efficacy Track Record

For academic or industrial groups pursuing novel anti-inflammatory agents, isopropyl ester DHPM derivatives have demonstrated meaningful in vivo efficacy (100% inhibition at 100 mg/kg in murine writhing and paw edema models) [3]. This efficacy, while 2-fold less potent than nimesulide on a mg/kg basis, validates the scaffold for oral anti-inflammatory activity. The isopropyl ester contributes to the pharmacokinetic profile supporting oral absorption, making it a suitable starting point for further medicinal chemistry optimization targeting COX-independent or multimodal anti-inflammatory mechanisms [3].

Enantioselective Synthesis and Chiral Chromatography Method Development

The extreme enantioselectivity of DHPMs at the dihydropyridine receptor (>1000-fold activity difference between enantiomers [2][4]) creates a compelling need for enantiopure material in advanced profiling. Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with its chiral center at C4 of the tetrahydropyrimidine ring, serves as an ideal substrate for developing chiral chromatographic separation methods (e.g., polysaccharide-based chiral stationary phases) or enantioselective Biginelli condensation protocols. The isopropyl ester's distinct retention characteristics on reversed-phase and chiral columns, relative to methyl/ethyl analogs, facilitate method development and purity analysis [4].

Physicochemical Comparator in ADME SAR Studies Across Ester Homologs

For drug metabolism and pharmacokinetics (DMPK) groups conducting systematic SAR around ester prodrug or ester bioisostere strategies, the isopropyl ester DHPM provides a well-characterized higher-logP comparator to the methyl and ethyl ester variants. With measurable differences in molecular weight (+28 vs. methyl, +14 vs. ethyl), predicted boiling point (291.1 °C), and lipophilicity, this compound enables controlled studies of how incremental increases in ester steric bulk affect metabolic stability (esterase susceptibility), plasma protein binding, and membrane permeability within a constant DHPM scaffold . Such studies inform ester selection in lead optimization beyond potency considerations alone .

Quote Request

Request a Quote for Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.